2-Bromo-4-methylaniline hydrochloride
Overview
Description
2-Bromo-4-methylaniline hydrochloride is a useful research compound. Its molecular formula is C7H9BrClN and its molecular weight is 222.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226432. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism Studies :
- A study investigated the rat liver microsomal metabolism of 2-halogenated 4-methylanilines, including 2-bromo-4-methylaniline. Metabolites identified include products from side-chain C-hydroxylation and N-hydroxylation, with aromatic ring hydroxylation not being a major pathway. The study also quantified the influence of the halogen substituent on the rate of metabolism (Boeren et al., 1992).
Chemical Synthesis :
- The synthesis of 4-Bromo-2-chlorotoluene was achieved through the reduction of 4-bromo-2-nitrotoluene, yielding 5-bromo-2-methylaniline, which was then subjected to diazotization and Sandmeyer reaction (Xue Xu, 2006).
- Another study detailed a multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach involving 4-bromo-3-methylaniline (Ennis et al., 1999).
Electrochemical Studies :
- Research on the anodic decomposition pathways of substituted p-bromoanilines, including 4-bromo-2,6-dimethylaniline, was conducted. This study provided insights into the electrochemical oxidation processes and the formation of various oxidation products (Arias et al., 1990).
Biological Activity and Toxicology :
- The nephrotoxic effects of haloanilines, including 4-bromoaniline, were examined using renal cortical slices. This study highlighted the varying degrees of nephrotoxicity among different haloaniline isomers (Hong et al., 2000).
Environmental Monitoring :
- A monitoring program in the Netherlands identified various aromatic amines in surface waters, including 4-methylaniline. This study underscores the presence and implications of such compounds in the environment (Wegman & Korte, 1981).
Synthesis and Characterization of Derivatives :
- Schiff bases derived from 3-bromo-4-methyl aniline were synthesized and characterized. These bases were screened for antimicrobial activity and studied for their potentiometric interactions with various metal ions (Upadhyay et al., 2020).
Safety and Hazards
The safety data sheet suggests that this compound should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . It is also advised to use the compound only outdoors or in a well-ventilated area and to keep it away from heat/sparks/open flames/hot surfaces . The compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Acute Tox. 3 Oral .
Mechanism of Action
Mode of Action
2-Bromo-4-methylaniline hydrochloride participates in palladium-catalyzed selective amination of 3-bromoquinoline, yielding 3-(2-bromo-4-methylphenylamino)quinoline . It also reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form amide
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methylaniline hydrochloride participates in palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline . It also reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form amide
Molecular Mechanism
It is known to participate in palladium-catalyzed selective amination
Properties
IUPAC Name |
2-bromo-4-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c1-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAPUTBVICJDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608084 | |
Record name | 2-Bromo-4-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13194-71-3 | |
Record name | Benzenamine, 2-bromo-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13194-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 226432 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13194-71-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.